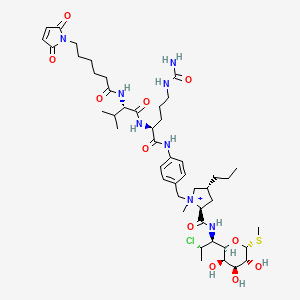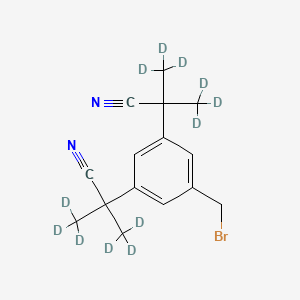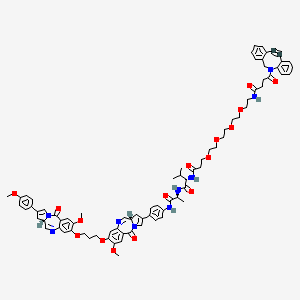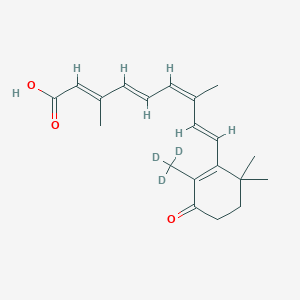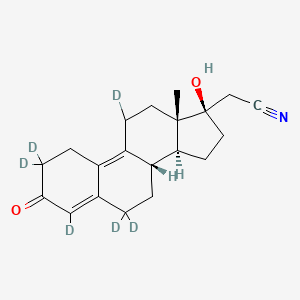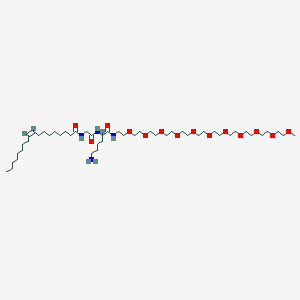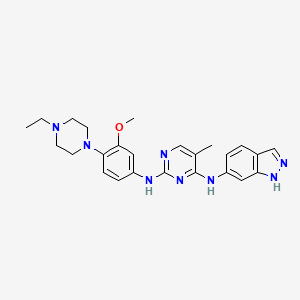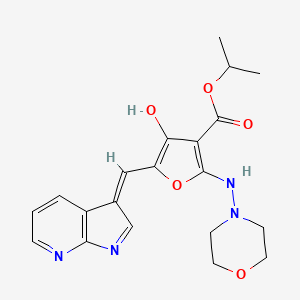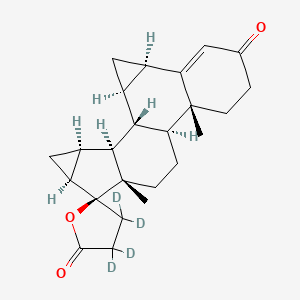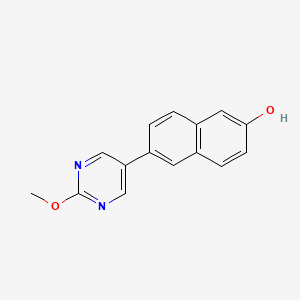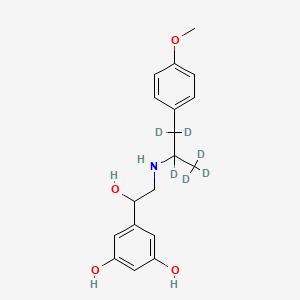
Methoxy Fenoterol-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxy Fenoterol-d6 is a deuterated analog of Methoxy Fenoterol, a derivative of Fenoterol. Fenoterol is a β2 adrenergic receptor agonist used primarily as a bronchodilator for the treatment and prophylaxis of reversible bronchospasm. This compound is labeled with deuterium, which makes it useful in various research applications, particularly in the field of proteomics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methoxy Fenoterol-d6 involves the incorporation of deuterium atoms into the Methoxy Fenoterol molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated phenol with appropriate intermediates under controlled conditions to ensure the incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process includes multiple steps such as deuterium exchange reactions, purification, and quality control to ensure the final product meets the required specifications. The use of advanced chromatographic techniques is essential for the separation and purification of the deuterated compound .
Analyse Des Réactions Chimiques
Types of Reactions
Methoxy Fenoterol-d6 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
Methoxy Fenoterol-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a labeled compound in studies involving reaction mechanisms and kinetics.
Biology: Utilized in metabolic studies to trace the pathways and interactions of Fenoterol derivatives.
Medicine: Employed in pharmacokinetic and pharmacodynamic studies to understand the behavior of Fenoterol in the body.
Industry: Used in the development of new drugs and therapeutic agents.
Mécanisme D'action
Methoxy Fenoterol-d6, like its non-deuterated counterpart, acts as a β2 adrenergic receptor agonist. It stimulates the β2 receptors in the lungs, leading to the relaxation of bronchial smooth muscle, bronchodilation, and increased bronchial airflow. This mechanism is crucial for its use as a bronchodilator in the treatment of asthma and other respiratory conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fenoterol: The non-deuterated version of Methoxy Fenoterol-d6, used as a bronchodilator.
Methoxy Fenoterol: Another derivative of Fenoterol with similar properties.
4’-Methoxy-1-naphthyl-fenoterol: A related compound with a different aromatic substitution.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in research applications. The deuterium labeling allows for the tracking and analysis of the compound in various biological and chemical systems, providing valuable insights into its behavior and interactions.
Propriétés
Formule moléculaire |
C18H23NO4 |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]benzene-1,3-diol |
InChI |
InChI=1S/C18H23NO4/c1-12(7-13-3-5-17(23-2)6-4-13)19-11-18(22)14-8-15(20)10-16(21)9-14/h3-6,8-10,12,18-22H,7,11H2,1-2H3/i1D3,7D2,12D |
Clé InChI |
WHAUNCTVVNUUIP-RIUPCNMISA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=C(C=C1)OC)NCC(C2=CC(=CC(=C2)O)O)O |
SMILES canonique |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=CC(=C2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


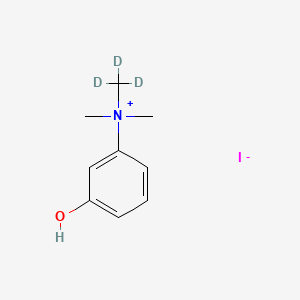

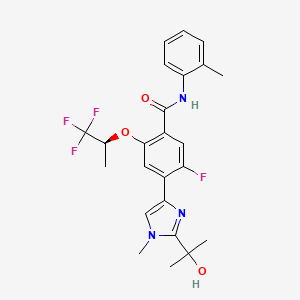
![(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-6-one](/img/structure/B12422277.png)
